6-bromo-4-chloro-1H-indole-2-carboxylic acid

Catalog No.
S6498722
CAS No.
1595868-47-5
M.F
C9H5BrClNO2
M. Wt
274.50 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-bromo-4-chloro-1H-indole-2-carboxylic acid

CAS Number

1595868-47-5

Product Name

6-bromo-4-chloro-1H-indole-2-carboxylic acid

IUPAC Name

6-bromo-4-chloro-1H-indole-2-carboxylic acid

Molecular Formula

C9H5BrClNO2

Molecular Weight

274.50 g/mol

InChI

InChI=1S/C9H5BrClNO2/c10-4-1-6(11)5-3-8(9(13)14)12-7(5)2-4/h1-3,12H,(H,13,14)

InChI Key

LQSMQYHABBEMRJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC(=C2)C(=O)O)Cl)Br

6-bromo-4-chloro-1H-indole-2-carboxylic acid is a heterocyclic organic compound belonging to the indole family. Its molecular formula is C9H5BrClNO2C_9H_5BrClNO_2, and it has a molecular weight of approximately 274.50 g/mol. The compound features a bromine atom at the 6-position, a chlorine atom at the 4-position, and a carboxylic acid group at the 2-position of the indole ring. This unique substitution pattern contributes to its distinct chemical properties and potential biological activities.

  • Electrophilic Substitution: The presence of halogen atoms facilitates electrophilic substitution reactions, allowing electrophiles to replace hydrogen atoms on the indole ring.
  • Nucleophilic Substitution: The halogen substituents can be replaced by nucleophiles, leading to various derivatives.
  • Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, which may alter the oxidation states of the indole ring and its substituents.

The synthesis of 6-bromo-4-chloro-1H-indole-2-carboxylic acid typically involves:

  • Bromination and Chlorination: Starting from indole derivatives, bromination and chlorination are performed to introduce the halogen substituents.
  • Bartoli Indole Synthesis: This method involves reacting nitrobenzene derivatives with Grignard reagents to form the indole core, followed by further functionalization to introduce the carboxylic acid group.
  • Industrial Production: Large-scale production may utilize continuous flow reactors and automated systems to optimize yield and purity during bromination and chlorination processes.

6-bromo-4-chloro-1H-indole-2-carboxylic acid finds potential applications in:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting bacterial or fungal infections.
  • Chemical Research: It can be utilized in synthetic organic chemistry for creating novel compounds through various substitution reactions.

Interaction studies involving 6-bromo-4-chloro-1H-indole-2-carboxylic acid focus on its reactivity with different nucleophiles and electrophiles. These studies aim to elucidate its potential as a scaffold for drug development by examining how it interacts with biological targets at the molecular level.

Several compounds share structural similarities with 6-bromo-4-chloro-1H-indole-2-carboxylic acid. Here are some examples:

Compound NameStructural FeaturesUnique Aspects
6-bromo-1H-indazole-4-carboxaldehydeContains a bromine atom and a carboxaldehyde groupDifferent functional group (aldehyde)
6-bromoindole-2-carboxylic acidSimilar structure but lacks chlorine substitutionOnly bromine at position 6
4-bromo-1H-indole-2-carboxylic acidBromine at position 4 instead of position 6Different halogen positioning
6-bromo-4-methyl-1H-indole-2-carboxylic acidMethyl group at position 4Methyl substitution alters electronic properties

Uniqueness: The unique positioning of the bromine, chlorine, and carboxylic acid groups in 6-bromo-4-chloro-1H-indole-2-carboxylic acid contributes to its distinctive chemical reactivity and potential biological activity compared to similar compounds. This specific arrangement may enhance its efficacy in pharmaceutical applications, making it a valuable compound for further research .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

272.91922 g/mol

Monoisotopic Mass

272.91922 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-25-2023

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